N-benzyl-N-(2-hydroxyethyl)-3-[(5Z)-4-oxo-5-(thiophen-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]propanamide
Description
N-Benzyl-N-(2-hydroxyethyl)-3-[(5Z)-4-oxo-2-sulfanylidene-5-[(thiophen-2-yl)methylidene]-1,3-thiazolidin-3-yl]propanamide is a complex organic compound with a unique structure that includes a thiazolidinone ring, a thiophene moiety, and a benzyl group
Properties
Molecular Formula |
C20H20N2O3S3 |
|---|---|
Molecular Weight |
432.6 g/mol |
IUPAC Name |
N-benzyl-N-(2-hydroxyethyl)-3-[(5Z)-4-oxo-2-sulfanylidene-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-3-yl]propanamide |
InChI |
InChI=1S/C20H20N2O3S3/c23-11-10-21(14-15-5-2-1-3-6-15)18(24)8-9-22-19(25)17(28-20(22)26)13-16-7-4-12-27-16/h1-7,12-13,23H,8-11,14H2/b17-13- |
InChI Key |
FALKSVKVKFSFCO-LGMDPLHJSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)CN(CCO)C(=O)CCN2C(=O)/C(=C/C3=CC=CS3)/SC2=S |
Canonical SMILES |
C1=CC=C(C=C1)CN(CCO)C(=O)CCN2C(=O)C(=CC3=CC=CS3)SC2=S |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzyl-N-(2-hydroxyethyl)-3-[(5Z)-4-oxo-2-sulfanylidene-5-[(thiophen-2-yl)methylidene]-1,3-thiazolidin-3-yl]propanamide typically involves multiple steps:
Formation of the Thiazolidinone Ring: This can be achieved by reacting a thiol with an α,β-unsaturated carbonyl compound under basic conditions.
Introduction of the Thiophene Moiety: This step involves the use of a thiophene derivative, which is introduced via a condensation reaction.
Attachment of the Benzyl Group: The benzyl group is introduced through a nucleophilic substitution reaction.
Final Assembly: The final compound is assembled by coupling the intermediate products under specific conditions, often involving catalysts and controlled temperatures.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the process efficiently.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiol and thiazolidinone moieties.
Reduction: Reduction reactions can target the carbonyl groups within the structure.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the benzyl and thiophene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Conditions vary depending on the specific substitution but can include the use of strong bases or acids, and sometimes catalysts like palladium.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate.
Biology
In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or as ligands for receptor binding studies.
Medicine
In medicinal chemistry, this compound and its derivatives are explored for their potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism by which N-Benzyl-N-(2-hydroxyethyl)-3-[(5Z)-4-oxo-2-sulfanylidene-5-[(thiophen-2-yl)methylidene]-1,3-thiazolidin-3-yl]propanamide exerts its effects is complex and involves multiple pathways:
Molecular Targets: The compound can interact with various enzymes and receptors, altering their activity.
Pathways Involved: It may influence signaling pathways related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
- N-Benzyl-2-hydroxy-N,N-dimethylethanaminium
- N,N’-Bis(2-hydroxyethyl)oxamide
- Phenylboronic pinacol esters
Uniqueness
What sets N-Benzyl-N-(2-hydroxyethyl)-3-[(5Z)-4-oxo-2-sulfanylidene-5-[(thiophen-2-yl)methylidene]-1,3-thiazolidin-3-yl]propanamide apart is its unique combination of functional groups, which provides a wide range of chemical reactivity and potential applications. The presence of the thiazolidinone ring and thiophene moiety, in particular, offers distinct advantages in terms of biological activity and material properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
